1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine
Description
Molecular Architecture and Functional Groups
1-(1-Isobutylpyrrolidin-3-yl)-N-methylmethanamine (CAS 887405-45-0) is a tertiary amine characterized by a pyrrolidine core substituted with an isobutyl group at the nitrogen atom and a methylamino-methyl side chain at the C3 position. Its molecular formula is $$ \text{C}{10}\text{H}{22}\text{N}_{2} $$, with a molecular weight of 170.30 g/mol. The pyrrolidine ring adopts a puckered conformation, influenced by steric and electronic interactions between the isobutyl substituent and the methylamine side chain.
Key functional groups include:
- A tertiary amine within the pyrrolidine ring.
- A secondary amine in the N-methylmethanamine side chain.
- An isobutyl group (2-methylpropyl) as a branched alkyl substituent.
The SMILES representation ($$ \text{CNCC1CCN(C1)CC(C)C} $$) and InChIKey ($$ \text{XWFNVFMJHRSQIC-UHFFFAOYSA-N} $$) highlight the spatial arrangement of these groups. Computational studies suggest that the isobutyl group stabilizes specific ring conformations through steric effects, while the methylamine side chain participates in intramolecular hydrogen bonding.
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{10}\text{H}{22}\text{N}_{2} $$ |
| Molecular Weight | 170.30 g/mol |
| CAS Number | 887405-45-0 |
| MDL Number | MFCD08059732 |
| Boiling Point | Not reported |
Structural Analogues and Conformational Analysis
Structural analogues of this compound often modify the pyrrolidine substituents or the amine side chain. For example:
- N-((1-Isobutylpyrrolidin-3-yl)methyl)acrylamide replaces the methyl group with an acrylamide moiety, altering hydrogen-bonding capacity.
- 2-(3-((Dimethylamino)methyl)pyrrolidin-1-yl)ethanol introduces a dimethylamino group and a hydroxyl-containing side chain, enhancing solubility.
Conformational studies on pyrrolidine derivatives reveal that bulky substituents like isobutyl groups favor Cγ-endo puckering to minimize steric strain. In this compound, the isobutyl group at N1 and the methylamino-methyl group at C3 create a steric environment that stabilizes specific rotamers. Molecular dynamics simulations indicate that the syn conformation (where the isobutyl and methylamine groups are on the same side) is energetically favored due to intramolecular van der Waals interactions.
Notably, the proximity of the tertiary amine to the pyrrolidine nitrogen enhances its basicity, as evidenced by its protonation behavior in aqueous solutions. This property is critical in applications requiring pH-dependent reactivity, such as drug delivery systems.
Nomenclature and IUPAC Designation
The systematic IUPAC name for this compound is methyl({[1-(2-methylpropyl)pyrrolidin-3-yl]methyl})amine . The naming follows these rules:
- Parent structure : Pyrrolidine (a five-membered saturated heterocycle with one nitrogen atom).
- Substituents :
- An isobutyl group (2-methylpropyl) attached to the pyrrolidine nitrogen (position 1).
- A methylamino-methyl group ($$ \text{-CH}2\text{-NH-CH}3 $$) at position 3.
Alternative designations include:
- This compound (common name).
- N-Methyl-1-(1-isobutylpyrrolidin-3-yl)methanamine (variant emphasizing the methylamine group).
The CAS registry number (887405-45-0) and MDL identifier (MFCD08059732) facilitate precise chemical indexing. The compound’s nomenclature reflects its hybrid structure, combining aliphatic and heterocyclic components, which is typical of bioactive molecules targeting neurological receptors.
Properties
IUPAC Name |
N-methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-9(2)7-12-5-4-10(8-12)6-11-3/h9-11H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFNVFMJHRSQIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCC(C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50592066 | |
| Record name | N-Methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887405-45-0 | |
| Record name | N-Methyl-1-[1-(2-methylpropyl)pyrrolidin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50592066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine typically involves the reaction of 1-isobutylpyrrolidine with N-methylmethanamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced derivatives.
Scientific Research Applications
Synthesis Overview:
- Step 1: Formation of the pyrrolidine ring.
- Step 2: Introduction of the isobutyl group at the third position.
- Step 3: Methylation of the nitrogen atoms.
This synthetic route can be modified based on laboratory conditions and desired outcomes.
Medicinal Chemistry
The compound shows promise in the treatment of neurological disorders due to its structural similarity to known psychoactive substances. It may influence neurotransmitter systems, particularly those involving dopamine and norepinephrine, making it a candidate for further investigation in treating conditions like depression and anxiety.
Analytical Chemistry
1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine can be utilized in chromatography and mass spectrometry. Its unique structure allows for effective separation and identification in complex mixtures, which is crucial in pharmaceutical analysis and forensic science.
Potential Applications in Analytical Methods:
- Chromatography: Used as a standard or reference material.
- Mass Spectrometry: Analyzing interactions based on mass-to-charge ratios.
Neuropharmacology
Research indicates that this compound may promote remyelination in demyelinating diseases such as multiple sclerosis. Its ability to differentiate oligodendrocyte precursor cells could lead to novel treatment strategies aimed at repairing nerve damage.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of similar compounds on oligodendrocyte precursor cells (OPCs). Results indicated that certain derivatives could enhance cell survival and differentiation, suggesting potential therapeutic applications for demyelinating diseases.
Case Study 2: Analytical Applications
In an analytical chemistry context, researchers employed this compound as a calibration standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify psychoactive substances in biological samples. The compound's stability under various conditions was confirmed, enhancing its reliability as a reference standard.
Mechanism of Action
The mechanism of action of 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The following table highlights key structural differences and similarities among 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine and related compounds:
Biological Activity
1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine, also known by its CAS number 887405-45-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHN
- Molecular Weight : 220.31 g/mol
The compound's biological activity is primarily attributed to its interaction with various cellular targets. It has been noted for influencing cellular signaling pathways and gene expression, which can lead to significant physiological effects.
Target Interactions
- Receptor Modulation : Similar compounds have been shown to act on neurotransmitter receptors, potentially influencing mood and cognitive functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting the overall metabolic flux within cells.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound's absorption, distribution, metabolism, and excretion (ADME) properties are crucial for its efficacy:
- Absorption : Rapidly absorbed following administration.
- Distribution : Exhibits significant tissue distribution, particularly in the brain and liver.
- Metabolism : Metabolized primarily via cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.
- Excretion : Primarily eliminated through renal pathways.
Cellular Effects
Research indicates that this compound modulates several cellular processes:
- Cell Proliferation : It can enhance or inhibit cell proliferation depending on the concentration used.
- Apoptosis : The compound has been linked to apoptosis in certain cancer cell lines, suggesting potential anticancer properties.
Case Studies
A series of studies have explored the compound's effects in various models:
-
Neuroprotective Effects :
- In rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function. This suggests potential applications in treating conditions like Alzheimer's disease.
-
Metabolic Regulation :
- In obesity models, the compound demonstrated the ability to modulate appetite and enhance glucose tolerance, indicating its utility in metabolic disorders such as diabetes.
-
Anti-inflammatory Activity :
- Studies have shown that it can reduce markers of inflammation in vitro and in vivo, supporting its potential use in inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with similar compounds was conducted:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Neuroprotective, anti-inflammatory | Receptor modulation and enzyme inhibition |
| Compound A (e.g., similar pyrrolidine) | Antidepressant effects | Serotonin reuptake inhibition |
| Compound B (e.g., related amine) | Appetite suppression | Cannabinoid receptor agonism |
Q & A
Q. What are the common synthetic routes for 1-(1-Isobutylpyrrolidin-3-YL)-N-methylmethanamine?
The compound is typically synthesized via reductive amination or Mannich-type reactions. For example, analogues of pyrrolidine derivatives are prepared by reacting amines (e.g., isobutylamine) with carbonyl-containing intermediates (e.g., formaldehyde) under controlled conditions. A general method involves using NaBH₄ or other reducing agents to stabilize intermediates, followed by purification via column chromatography or crystallization . Reaction optimization may include adjusting stoichiometry, temperature (e.g., 0–25°C), and solvent polarity (e.g., THF or MeOH) to improve yields (>90% in some cases) .
Q. What spectroscopic and analytical methods are used to characterize this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm proton environments and carbon frameworks (e.g., δ 50–55 ppm for quaternary carbons in pyrrolidine rings) .
- ESI-MS : For molecular ion validation (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- Elemental Analysis : To verify purity (>95% in reported syntheses) .
- HPLC/LCMS : For assessing enantiomeric excess or stability in biological matrices (e.g., >98% purity in drug discovery studies) .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as:
- A building block for designing bioactive molecules (e.g., dopamine receptor modulators or kinase inhibitors) .
- A ligand in coordination chemistry, facilitating metal-catalyzed reactions or stabilizing transition states in asymmetric synthesis .
- A pharmacophore in preclinical studies, particularly for central nervous system (CNS) targets due to its pyrrolidine scaffold .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
Systematic parameter screening is critical:
- Solvent Selection : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in reductive amination, while MeOH improves NaBH₄ solubility .
- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts may accelerate rate-limiting steps .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during intermediate formation .
- Workflow Automation : Microwave-assisted synthesis (e.g., Biotage® systems) reduces reaction times from hours to minutes .
Q. What strategies resolve enantiomers of this amine, and how is enantiomeric excess validated?
- Chiral Resolution : Use of tartaric acid derivatives or chiral stationary phases (CSPs) in HPLC .
- Asymmetric Synthesis : Employing chiral auxiliaries (e.g., (S)-α-methylbenzylamine) during reductive amination .
- Validation : Polarimetry (specific rotation, e.g., [α]ᴅ = -40°) or chiral shift reagents in NMR (e.g., Eu(hfc)₃) .
Q. How does this compound function as a ligand, and what factors influence its coordination behavior?
The pyrrolidine nitrogen and methylamine group act as electron donors. Key factors include:
- Steric Effects : Isobutyl groups modulate steric hindrance, affecting metal-ligand bond angles .
- Solvent Polarity : Coordinating solvents (e.g., DMSO) compete with ligand binding, altering complex stability .
- pH Sensitivity : Protonation of the amine at physiological pH (∼7.4) impacts ligand availability in biological systems .
Q. How can contradictory spectral data between studies be resolved?
- Cross-Validation : Compare NMR chemical shifts across multiple solvents (e.g., DMSO-d₆ vs. CDCl₃) to account for solvent effects .
- Isotopic Labeling : Use ¹⁵N or ²H isotopes to confirm ambiguous peaks .
- Computational Modeling : DFT calculations (e.g., Gaussian software) predict NMR/MS profiles to reconcile experimental discrepancies .
Methodological Considerations
- Experimental Design : Use factorial designs (e.g., 2³ factorial matrices) to evaluate interactions between variables like temperature, solvent, and catalyst loading .
- Data Interpretation : Link findings to theoretical frameworks (e.g., frontier molecular orbital theory for reactivity predictions) .
- Safety Protocols : Follow GHS guidelines for handling air-sensitive amines, including inert atmosphere gloveboxes and PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
